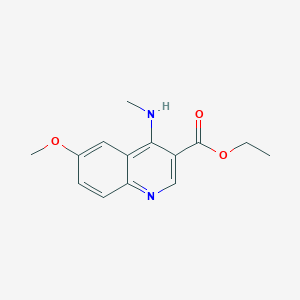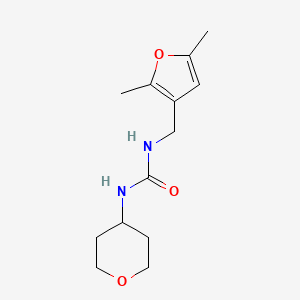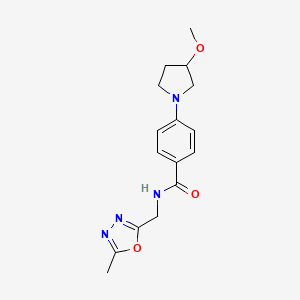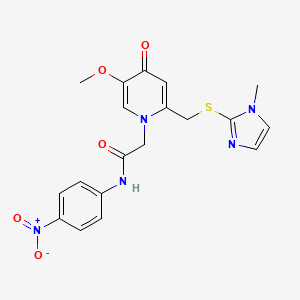![molecular formula C11H11ClN2OS B2636737 [1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol CAS No. 98412-24-9](/img/structure/B2636737.png)
[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural Characterization and Synthesis
Structural Characterization and Interaction Analysis
The structural characteristics of 1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol and similar compounds have been a subject of detailed analysis. For instance, a study by Tessler and Goldberg (2004) elaborated on the title compound 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol, showcasing a perfectly ordered structure stabilized by intermolecular O—H⋯N and N—H⋯N hydrogen bonding (Tessler & Goldberg, 2004). The structural integrity and specific intermolecular interactions play crucial roles in the compound's stability and potential applications in scientific research.
Synthesis and Potential for Biomimetic Applications
The synthesis processes of compounds related to 1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol have been extensively studied. Gaynor, McIntyre, and Creutz (2023) synthesized (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a five-step process, highlighting the compound's potential as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023). This indicates the compound's relevance in biomimetic chemistry, where its structural and functional mimicry could be utilized in a variety of applications.
Biochemical Applications and Activity
Selective COX-2 Inhibition
Tabatabai, Rezaee, and Kiani (2012) focused on the synthesis of a structurally similar compound, (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, as a selective COX-2 inhibitor. Their research, aimed at reducing gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrated the potential of this compound class in medicinal chemistry, particularly for developing safer anti-inflammatory agents (Tabatabai, Rezaee, & Kiani, 2012).
Antimicrobial Activity
Maheta, Patel, and Naliapara (2012) synthesized a series of novel imidazole derivatives showcasing potential antimicrobial activity. This study underscores the significance of imidazole derivatives in the development of new antimicrobial agents, which can be critical in the fight against drug-resistant microbial strains (Maheta, Patel, & Naliapara, 2012).
Material Science and Industrial Applications
Corrosion Inhibition
Costa et al. (2021) explored the application of imidazole-based molecules, including [4-(1H-imidazole-1-yl)-phenyl]methanol, in the inhibition of carbon steel corrosion in acidic medium. The study highlighted the correlation between the molecule's structural properties and its effectiveness as a corrosion inhibitor, providing insights into the application of these compounds in material protection and industrial maintenance (Costa et al., 2021).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-3-1-8(2-4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFBOPCFNSVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CNC2=S)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)

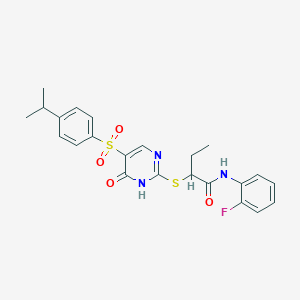
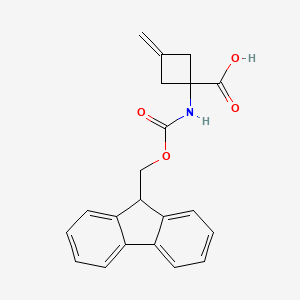
![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)
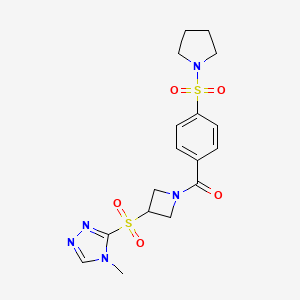
![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)


